Affinity Loss at CO Dehydrogenase Active Site vs. Native CoA
In a direct head-to-head kinetic inhibition study on carbon monoxide dehydrogenase (CODH) from Clostridium thermoaceticum, native coenzyme A (CoASH) acted as a potent competitive inhibitor of the CO/acetyl-CoA exchange reaction with KI = 7 µM, whereas desulfo-CoA exhibited a KI of 6,000 µM—an approximately 857-fold reduction in binding affinity [1]. This massive difference, measured under identical assay conditions (pH and temperature not explicitly varied), localizes the dominant binding energy contribution to the sulfur atom of CoA and strongly suggests coordination to an active-site metal ion that is lost upon sulfur removal [1]. By contrast, 3′-dephospho-CoA retains the thiol and shows a far milder KI shift (35 µM vs. 7 µM for CoASH in the same enzyme system), underscoring that the sulfur atom—not the 3′-phosphate—is the primary affinity determinant in this enzyme class [2].
| Evidence Dimension | Competitive inhibition constant (KI) for CO/acetyl-CoA exchange reaction |
|---|---|
| Target Compound Data | KI = 6,000 µM (desulfo-CoA) |
| Comparator Or Baseline | KI = 7 µM (native coenzyme A); KI = 35 µM (3′-dephospho-CoA) |
| Quantified Difference | ~857-fold weaker binding vs. CoASH; ~171-fold weaker vs. 3′-dephospho-CoA |
| Conditions | CO dehydrogenase from C. thermoaceticum; [1-¹⁴C]acetyl-CoA/¹²CO exchange assay; Biochemistry 1988 |
Why This Matters
This >850-fold affinity differential provides the clearest quantitative evidence that desulfo-CoA is functionally distinct from native CoA, making it the definitive probe for mapping sulfur-dependent binding contributions in metalloenzyme active sites—a capability that neither CoASH nor 3′-dephospho-CoA can provide.
- [1] Raybuck SA, Bastian NR, Orme-Johnson WH, Walsh CT. Kinetic characterization of the carbon monoxide-acetyl-CoA (carbonyl group) exchange activity of the acetyl-CoA synthesizing CO dehydrogenase from Clostridium thermoaceticum. Biochemistry. 1988;27(20):7698-7702. doi:10.1021/bi00420a019 View Source
- [2] BRENDA Enzyme Database. Ligand desulfo-CoA (Ki Values). EC 1.2.7.4 — anaerobic carbon monoxide dehydrogenase. dephospho-CoASH KI = 0.035 mM vs. desulfo-CoA KI = 6 mM. View Source
